2-CMP reacts with hydroxylamine to form 2-pyridine aldoximes. This reaction offers a good yield for the desired product and is considered a viable alternative to existing methods. Source: A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES:
-Chloromethyl)pyridine hydrochloride (2-CMPH) serves as a reagent in the base-catalyzed alkylation of calixarenes, which are cyclic molecules with potential applications in host-guest chemistry and sensor development. [Source: Functionalization of p-tert-Butylcalix [5] arene by Alkylation with 2-(Chloromethyl) pyridine Hydrochloride]()
Due to its structural similarity to known carcinogens, 2-CMPH has been investigated for its potential to cause cancer. Studies conducted on rats and mice showed no significant increase in tumors associated with 2-CMPH administration. Source: Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-47-3):
2-CMP possesses a six-membered aromatic ring structure (pyridine) with a chloromethyl group (CH2Cl) attached at the second carbon position. The presence of the aromatic ring offers stability and unique electronic properties, while the chloromethyl group acts as an electrophilic center, readily reacting with nucleophiles. This combination of features makes 2-CMP a valuable building block for organic synthesis [].
The synthesis of 2-CMP can be achieved through various methods. One common approach involves the reaction of 2-picoline (2-methylpyridine) with formaldehyde and hydrochloric acid under condensation conditions [].
C6H7N (2-picoline) + CH2O (formaldehyde) + HCl -> C6H6ClN (2-CMP) + H2O
2-CMP's primary significance lies in its reactivity with nucleophiles. It undergoes alkylation reactions, forming N-substituted pyridines. For instance, it reacts with amines to generate N-alkylpyridinium salts [].
C6H6ClN (2-CMP) + RNH2 (amine) -> C6H6NR + HCl (N-alkylpyridinium salt)
Under strong acidic or basic conditions, 2-CMP can decompose, releasing formaldehyde and pyridine.
2-CMP itself doesn't possess a specific mechanism of action in biological systems. Its primary function lies in organic synthesis as a precursor for other functional molecules.
2-CMP is a hazardous compound due to the presence of the chloromethyl group. It is classified as a mutagen and suspected carcinogen []. Here are some key safety concerns:
2-(Chloromethyl)pyridine can undergo several chemical transformations, including:
Several methods exist for synthesizing 2-(chloromethyl)pyridine:
2-(Chloromethyl)pyridine finds various applications in:
Interaction studies involving 2-(chloromethyl)pyridine primarily focus on its reactivity with different nucleophiles and metal complexes. The compound's ability to coordinate with metals facilitates the exploration of its potential applications in catalysis and materials science. Additionally, its biological interactions are significant for understanding toxicity mechanisms and developing safer derivatives.
Several compounds are structurally or functionally similar to 2-(chloromethyl)pyridine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methylpyridine | CHN | A precursor to 2-(chloromethyl)pyridine; less reactive due to absence of chloromethyl group. |
3-(Chloromethyl)pyridine | CHClN | Similar reactivity but differs in position of chloromethyl group; used for different synthetic pathways. |
4-(Chloromethyl)pyridine | CHClN | Also used as a synthetic intermediate; shows different selectivity in reactions compared to 2-(chloromethyl)pyridine. |
The uniqueness of 2-(chloromethyl)pyridine lies in its specific position on the pyridine ring, which influences its reactivity and the types of compounds it can form through nucleophilic substitution reactions. This positional specificity makes it a valuable intermediate in organic synthesis compared to its positional isomers.